![molecular formula C22H22O4 B1670513 Dienestrol diacetate CAS No. 84-19-5](/img/structure/B1670513.png)
Dienestrol diacetate
Overview
Description
Dienestrol diacetate is a synthetic nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of dienestrol and is used to treat atrophic vaginitis and kraurosis vulvae .
Synthesis Analysis
The synthesis of Dienestrol diacetate involves the dehydration of mixtures of meso- and racemic 3,4-bis(p-acetoxyphenyl)-3,4-hexanediols . The compound is also known by its synonym: 3,4-bis(p-Acetoxyphenyl)-2,4-hexadiene .Molecular Structure Analysis
Dienestrol diacetate has a chemical formula of C22H22O4 . It is a close analogue of diethylstilbestrol and has approximately 223% and 404% of the affinity of estradiol at the ERα and ERβ, respectively .Chemical Reactions Analysis
Dienestrol is a synthetic, non-steroidal estrogen. It passively diffuses into target cells of responsive tissues, complexes with the estrogen receptors, and enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .Scientific Research Applications
1. Treatment of Atrophic Vaginitis and Kraurosis Vulvae Dienestrol diacetate is used in the treatment of atrophic vaginitis and kraurosis vulvae, conditions often associated with menopause. It functions as a synthetic non-steroidal estrogen, helping to alleviate symptoms by replenishing estrogen levels in the body, which can decline during menopause .
Pharmaceutical Assay Development
A specific assay procedure for dienestrol in pharmaceuticals has been developed. This involves separating dienestrol from other substances present in a dosage form by column chromatography and determining it spectrophotometrically as a substituted indene .
Mechanism of Action
Target of Action
Dienestrol diacetate is a synthetic, non-steroidal estrogen . Its primary targets are estrogen receptors . Estrogen receptors are proteins found inside cells, and they are activated by the hormone estrogen. They are present in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Dienestrol diacetate interacts with its targets through passive diffusion into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors . This complex then enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .
Biochemical Pathways
The activation of estrogen receptors by dienestrol diacetate leads to a cascade of biochemical reactions. Estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .
Result of Action
The molecular and cellular effects of dienestrol diacetate’s action are primarily related to its estrogenic activity. By binding to estrogen receptors, it can influence a variety of physiological processes. For example, estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy . Using or applying an estrogen relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva .
Safety and Hazards
properties
IUPAC Name |
[4-[(2E,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5+,22-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLGDVBTLPARJ-OXAZHYLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)OC(=O)C)\C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dienestrol diacetate | |
CAS RN |
84-19-5, 24705-61-1 | |
Record name | Dienestrol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dienestrol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dienestrol diacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dienestrol di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIENESTROL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D20D148WPQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Dienestrol diacetate?
A1: Dienestrol diacetate is a synthetic estrogen. [] While the provided research doesn't delve into the specific molecular interactions, estrogens generally exert their effects by binding to estrogen receptors (ERs), which are transcription factors that regulate gene expression. []
Q2: What are the downstream effects of Dienestrol diacetate administration in poultry?
A2: Research indicates that Dienestrol diacetate administration in poultry can lead to several effects, including:
- Increased fat deposition in muscle tissue and abdominal fat. [, , , ]
- Improved market quality due to feminization in male fowl. []
- Potential for delayed onset of production and changes in egg production patterns in hens. [, ]
- Possible impact on bone fragility in caged layers. []
Q3: What is the molecular formula and weight of Dienestrol diacetate?
A3: The molecular formula of Dienestrol diacetate is C22H24O4, and its molecular weight is 352.42 g/mol. []
Q4: What is known about the stability of Dienestrol diacetate in feed?
A4: Research indicates that Dienestrol diacetate can degrade in feed, necessitating specific analytical methods for its detection. []
Q5: Does Dienestrol diacetate administration lead to estrogenic residues in edible tissues?
A5: Studies have shown that while residues of Dienestrol diacetate can be detected in the tissues of treated chickens, the levels are generally low, especially after recommended withdrawal periods. [, ]
Q6: Has Dienestrol diacetate been investigated in any animal models beyond poultry?
A6: Yes, Dienestrol diacetate has been studied in mink and mice to understand its effects on reproductive performance and milk production, respectively. [, ]
Q7: Are there any known toxicological concerns associated with Dienestrol diacetate use in animals?
A7: Research highlights a potential link between high doses of Dienestrol diacetate and aortic ruptures in turkeys. [] Further research is needed to fully understand the potential long-term effects of Dienestrol diacetate in different species.
Q8: Which analytical methods are commonly used to quantify Dienestrol diacetate?
A8: Gas-Liquid Chromatography (GLC) is a commonly employed technique for the quantification of Dienestrol diacetate in various matrices, such as feed and tissue samples. []
Q9: Is there any information available on the environmental impact of Dienestrol diacetate?
A9: The provided research primarily focuses on the effects of Dienestrol diacetate on poultry and other animal models. Further investigation is necessary to assess its potential environmental impact and degradation pathways.
Q10: When was Dienestrol diacetate first investigated for its potential applications in animal agriculture?
A10: Research on the use of Dienestrol diacetate in poultry dates back to the mid-20th century, with studies exploring its impact on growth, fat deposition, and egg production. [, , ]
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